2-Bromo-5-methylphenol
Overview
Description
2-Bromo-5-methylphenol is a chemical compound with the molecular formula C7H7BrO and a molecular weight of 187.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Bromo-5-methylphenol involves several steps. One method involves the reaction of sodium nitrite in water with 6-amino-m-cresol and 48% hydrobromic acid. This mixture is then added to a boiling mixture of copper (I) bromide and 48% hydrobromic acid. The resulting mixture is refluxed for an additional 30 minutes, then cooled and extracted with ether .Molecular Structure Analysis
The InChI code for 2-Bromo-5-methylphenol is 1S/C7H7BrO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 . The InChI key is WWGPJMNOBVKDQO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-5-methylphenol is a solid substance at room temperature .Scientific Research Applications
Antibacterial Properties : Bromophenols, including derivatives similar to 2-Bromo-5-methylphenol, exhibit antibacterial activities. Xu et al. (2003) found that certain bromophenols isolated from the marine red alga Rhodomela confervoides showed significant activity against various bacterial strains (Xu et al., 2003).
Food Science Applications : Mills et al. (1997) identified 2-Bromo-4-methylphenol as a compound responsible for a chemical taint in Gouda cheese, highlighting its relevance in food quality and safety (Mills et al., 1997).
Materials Science : El-Lateef et al. (2015) discussed the use of bromophenol derivatives in corrosion inhibition for carbon steel, suggesting potential applications in material preservation and engineering (El-Lateef et al., 2015).
Synthetic Chemistry : The synthesis of bromophenols, including 2-Bromo-5-methylphenol, has been explored for various applications. Norberg et al. (2011) discussed a practical method for the synthesis of 3-Bromo-5-methylphenol, which is relevant for the preparation of phenolic compounds (Norberg et al., 2011).
Antioxidant Properties : Olsen et al. (2013) studied the antioxidant activity of bromophenols, indicating potential applications in health and pharmaceuticals (Olsen et al., 2013).
Bioremediation : Neilson et al. (1988) explored the methylation of bromophenols by bacterial cell extracts, which has implications for environmental bioremediation and detoxification (Neilson et al., 1988).
Natural Product Isolation : Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides and evaluated their antioxidant activities, showing the potential of bromophenols in natural product chemistry and pharmacology (Li et al., 2011).
Medicinal Chemistry : Balaydın et al. (2012) synthesized novel bromophenols, including derivatives of 2-Bromo-5-methylphenol, and tested their carbonic anhydrase inhibitory properties, which is significant for the development of new pharmaceutical agents (Balaydın et al., 2012).
Safety And Hazards
2-Bromo-5-methylphenol is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-bromo-5-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGPJMNOBVKDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281443 | |
Record name | 2-Bromo-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylphenol | |
CAS RN |
14847-51-9 | |
Record name | 2-Bromo-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14847-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014847519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14847-51-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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